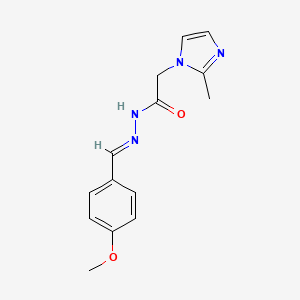![molecular formula C17H25N5O4S B2360220 Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate CAS No. 868230-19-7](/img/structure/B2360220.png)
Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C17H25N5O4S. It contains several functional groups, including a triazole ring, a pyrrole ring, and an ester group. The compound is likely to be used in the field of medicinal chemistry or pharmaceutical research, given its complex structure and the presence of bioactive functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a number of different functional groups. The presence of the triazole ring, the pyrrole ring, and the ester group suggests that this compound could have a variety of interesting chemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- The compound Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate can be synthesized via various chemical reactions, leading to the formation of diverse derivatives with potential applications in pharmacology and material science. For example, Maliszewska-Guz et al. (2005) explored the cyclization of related triazolylsulfanyl compounds, which could be a foundational process in synthesizing similar compounds for various applications (Maliszewska-Guz et al., 2005).
Pharmacological Properties
- Some derivatives of these compounds demonstrate significant pharmacological properties. For instance, a study by Šermukšnytė et al. (2022) on a related compound found it to possess antioxidant abilities, indicating potential applications in therapeutic contexts (Šermukšnytė et al., 2022).
Synthetic Process Improvement
- Research on improving the synthesis process of similar compounds has been conducted, which is crucial for large-scale production and application. For example, a study by Jing (2003) focused on optimizing the synthesis steps for a related compound, enhancing the yield and reducing production costs (Jing, 2003).
Potential Anticancer Properties
- Some derivatives of these triazol compounds have shown potential in anticancer applications. Han et al. (2018) synthesized a series of triazole derivatives and evaluated them for anticancer activity, indicating a promising avenue for future cancer treatment research (Han et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of similar triazole derivatives have been explored, suggesting potential use in combating microbial infections. For example, a study by Fandaklı et al. (2012) investigated the antimicrobial activity of triazol-3-one derivatives, highlighting the compound's potential in pharmaceutical applications (Fandaklı et al., 2012).
Molecular Structure Studies
- Research on the molecular structure of such compounds is fundamental to understanding their properties and potential applications. Karczmarzyk et al. (2012) conducted a study focusing on the molecular structure of a related triazoline compound, which can inform the development of similar compounds (Karczmarzyk et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-4-26-16(24)11-18-15(23)12-27-17-20-19-14(22(17)8-9-25-3)10-13-6-5-7-21(13)2/h5-7H,4,8-12H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSFVYKNFXBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)CC2=CC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

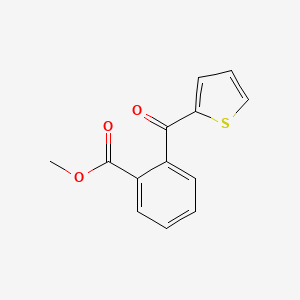
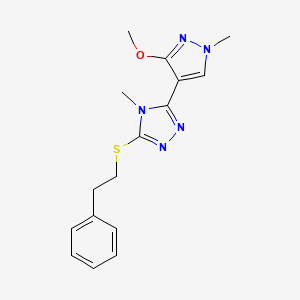
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)
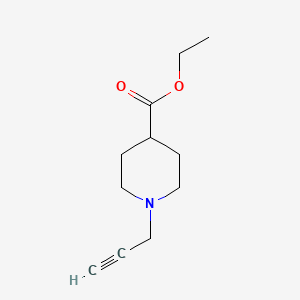
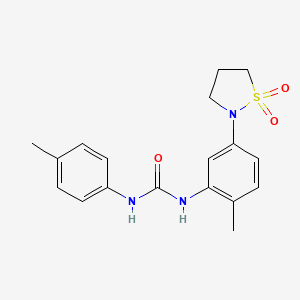
![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)
